
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I-mediated transcription. CX-5461 has been shown to have potential anti-cancer activity and is currently being investigated as a possible treatment for various types of cancer.
Wirkmechanismus
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide targets RNA polymerase I-mediated transcription by binding to the DNA template and preventing the binding of other transcription factors. This leads to a decrease in the production of ribosomal RNA, which is necessary for the survival of cancer cells.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to its ability to inhibit RNA polymerase I-mediated transcription, N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway. These effects contribute to the anti-cancer activity of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide has several advantages as a research tool. It is a highly selective inhibitor of RNA polymerase I-mediated transcription, which makes it a valuable tool for studying the role of this process in cancer biology. However, N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide also has some limitations. It can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide. One area of interest is the development of combination therapies that include N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide. This approach may increase the effectiveness of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide as a cancer treatment by targeting multiple pathways involved in cancer cell survival. Another area of interest is the development of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide analogs with improved pharmacokinetic properties. This may improve the efficacy and safety of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide as a cancer treatment. Finally, further research is needed to better understand the mechanism of action of N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide and its potential use in the treatment of other diseases.
Synthesemethoden
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide can be synthesized using a variety of methods, including a multistep synthesis starting from commercially available starting materials. One such method involves the condensation of 2-acetylpyridine with cyclopropylamine, followed by a series of chemical reactions to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide has been the subject of extensive scientific research, particularly in the field of cancer biology. Studies have shown that N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide selectively targets cancer cells that are dependent on RNA polymerase I-mediated transcription for their survival. This makes it a promising candidate for the treatment of various types of cancer, including breast cancer, ovarian cancer, and multiple myeloma.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-5-4-6-12(14-9)13(16)15(3)10(2)11-7-8-11/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDRECWQBRKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


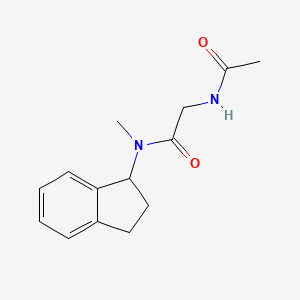

![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)
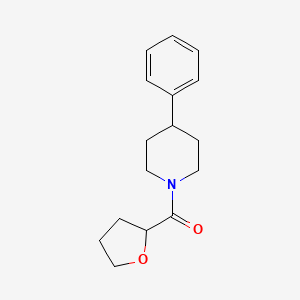


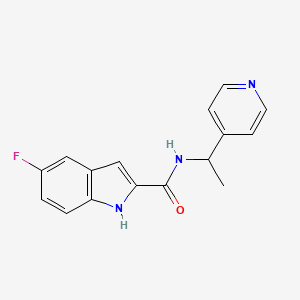
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
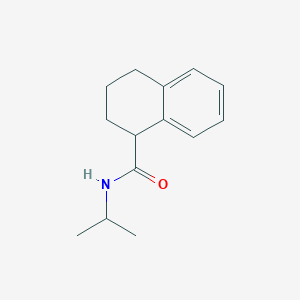
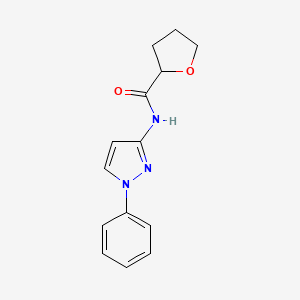
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)
